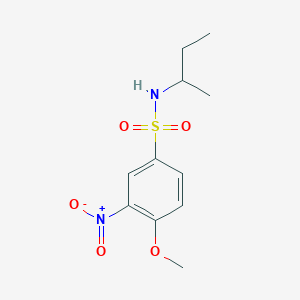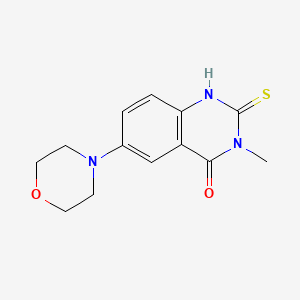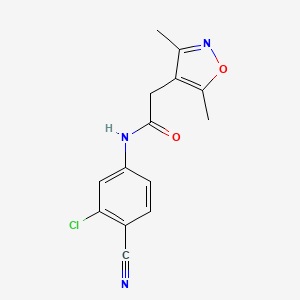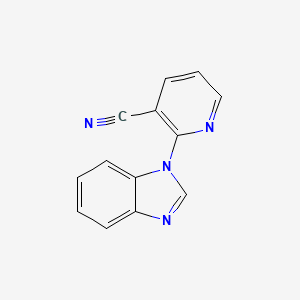![molecular formula C17H21NO3 B7461385 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one, also known as J147, is a synthetic compound that has been shown to have neuroprotective and cognitive-enhancing properties. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of age-related neurodegenerative diseases such as Alzheimer's.
作用機序
The exact mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is not fully understood, but it is believed to target multiple pathways involved in neuroprotection and cognitive enhancement. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one also appears to modulate the activity of ion channels and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to have a range of biochemical and physiological effects, including the upregulation of genes involved in mitochondrial function and the reduction of inflammation in neuronal cells. In vivo studies have also demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one in lab experiments is its low toxicity and high solubility in organic solvents, which makes it easy to administer to cells and animals. However, one limitation of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is its relatively high cost compared to other neuroprotective compounds.
将来の方向性
There are several potential future directions for research on 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing the compound. Another area of research is the investigation of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one's potential therapeutic applications in other neurodegenerative diseases such as Parkinson's and Huntington's. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one and its effects on neuronal function.
合成法
The synthesis of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one involves the condensation of two precursor molecules, curcumin and cyclohexanone, followed by a series of chemical modifications. The final product is a yellow-orange powder that is soluble in organic solvents such as DMSO.
科学的研究の応用
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In vitro studies have shown that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can protect against beta-amyloid-induced toxicity and reduce inflammation in neuronal cells. In vivo studies in mice have demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
7-ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-12-5-6-15-13(9-17(20)21-16(15)8-12)10-18-7-3-4-14(19)11-18/h5-6,8-9,14,19H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFAOOIMGNBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)